
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of neurotransmitter systems. The compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. The compound has also been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies. However, the exact biochemical and physiological effects of the compound are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is that it has shown promising results in preclinical studies for its potential to treat anxiety and depression. Another advantage is that the compound has exhibited anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Future Directions
There are several future directions for the study of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone. One direction is to investigate the compound's mechanism of action in more detail to optimize its pharmacological effects. Another direction is to conduct clinical trials to evaluate the compound's safety and efficacy in humans. Additionally, the compound could be further evaluated for its potential to treat other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Finally, the synthesis of analogs of this compound could be explored to improve its pharmacological properties.
Synthesis Methods
The synthesis of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 7-(2,5-difluorophenyl)-1,4-thiazepan-4-amine in the presence of an acid catalyst. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in drug development. The compound has been shown to exhibit anticonvulsant activity in animal models. It has also been shown to possess antinociceptive and anti-inflammatory properties. The compound has been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies.
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2NOS2/c17-10-7-15(23-9-10)16(21)20-4-3-14(22-6-5-20)12-8-11(18)1-2-13(12)19/h1-2,7-9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWOQCYKEOXLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


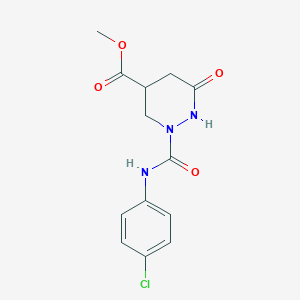
![N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline](/img/structure/B2903087.png)
![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
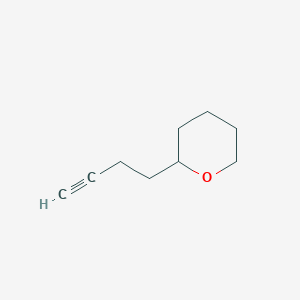

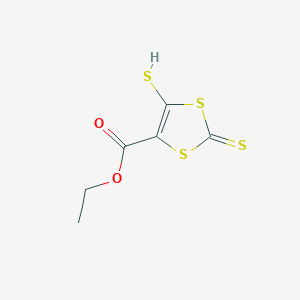

![2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2903098.png)
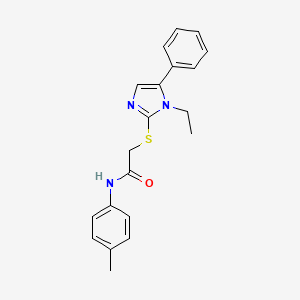
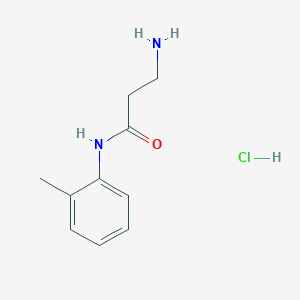
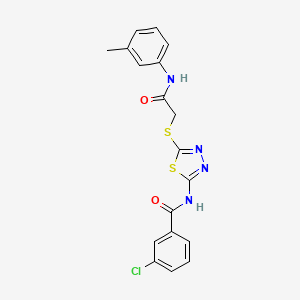
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2903104.png)
